ethyl 4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-[({3-BENZYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE: is a complex organic compound with a unique structure that includes a thiazine ring, a benzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[({3-BENZYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE typically involves multiple steps. One common method includes the formation of the thiazine ring through a cyclization reaction, followed by the introduction of the benzyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the esterification of the benzoate group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can take place at the benzyl and methoxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[({3-BENZYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The thiazine ring and the imino group are key functional groups that can form hydrogen bonds or electrostatic interactions with the target molecules, leading to modulation of their activity.
Comparison with Similar Compounds
- ETHYL 4-[(2-ACETYLOXYBENZOYL)AMINO]BENZOATE
- ETHYL 4-[(4-METHOXYBENZOYL)AMINO]BENZOATE
- ETHYL 4-[(PHENYLSULFONYL)AMINO]BENZOATE
Comparison:
- ETHYL 4-[({3-BENZYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE is unique due to the presence of the thiazine ring, which imparts distinct chemical and biological properties.
- The other similar compounds lack the thiazine ring and have different substituents, leading to variations in their reactivity and applications.
This detailed article provides a comprehensive overview of ETHYL 4-[({3-BENZYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H27N3O5S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl 4-[[3-benzyl-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C28H27N3O5S/c1-3-36-27(34)20-9-11-21(12-10-20)29-26(33)24-17-25(32)31(18-19-7-5-4-6-8-19)28(37-24)30-22-13-15-23(35-2)16-14-22/h4-16,24H,3,17-18H2,1-2H3,(H,29,33) |
InChI Key |
WZWWQEWEOHELQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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